

Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-Azabicyclo[3.1.1]heptane

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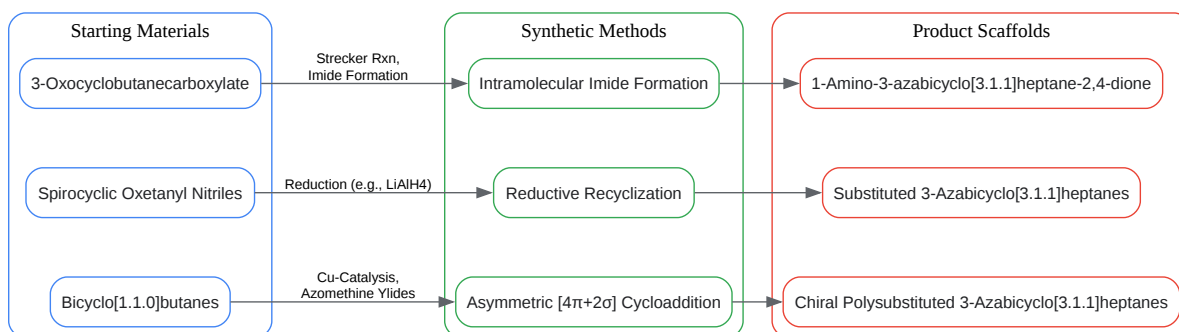
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **3-azabicyclo[3.1.1]heptane** derivatives. This class of compounds is of significant interest in medicinal chemistry as saturated bioisosteres of pyridine and piperidine, offering a three-dimensional scaffold that can improve physicochemical and pharmacological properties of drug candidates.^{[1][2]}

Introduction

3-Azabicyclo[3.1.1]heptanes are rigid bicyclic systems that introduce desirable sp^3 character into molecules, moving away from the "flatland" of traditional aromatic scaffolds.^[3] This structural feature can lead to improved metabolic stability, aqueous solubility, and binding affinity to biological targets.^{[4][5]} These derivatives have shown promise in the development of novel therapeutics, including kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and as components of proteolysis-targeting chimeras (PROTACs).^{[1][5]} This document outlines three key synthetic strategies for accessing a variety of **3-azabicyclo[3.1.1]heptane** derivatives: a multigram-scale synthesis via intramolecular imide formation, a general and scalable synthesis through the reduction of spirocyclic oxetanyl nitriles, and a stereoselective synthesis of chiral derivatives.

Synthetic Strategies at a Glance



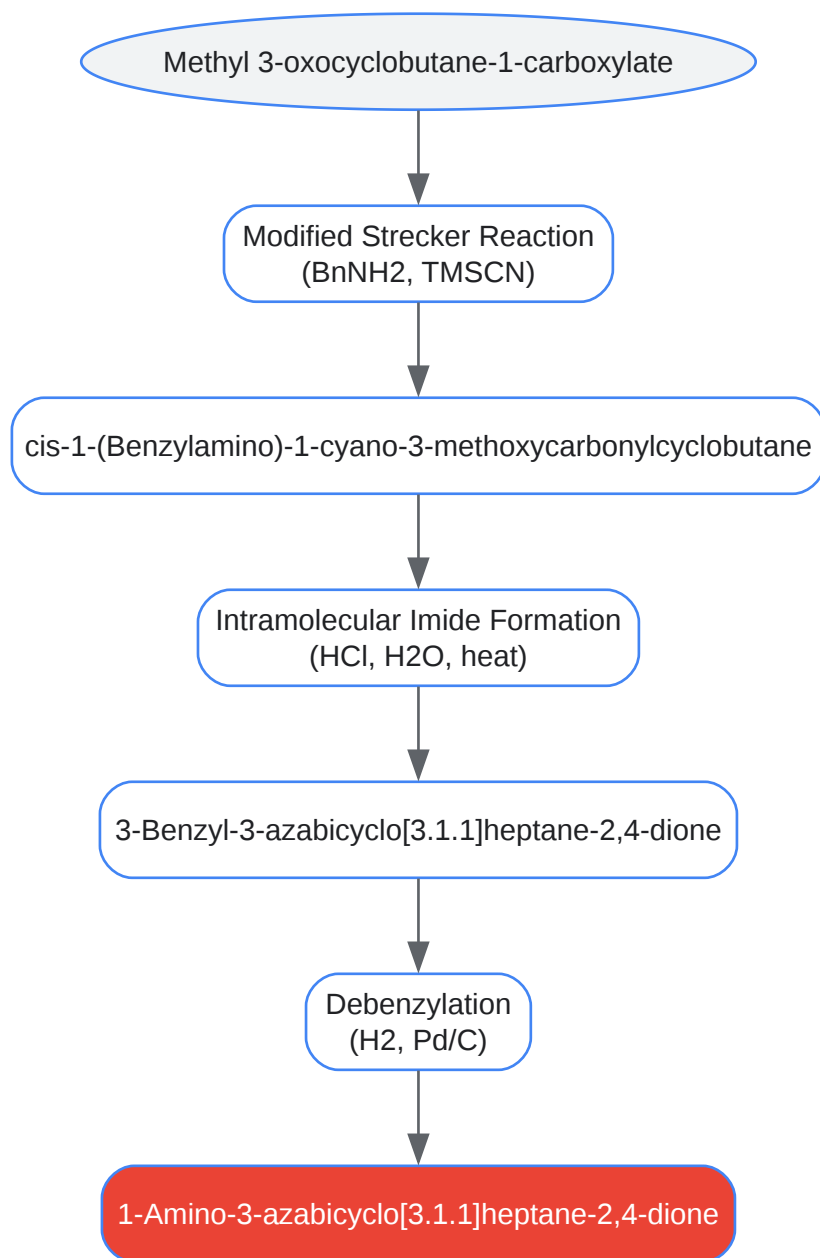
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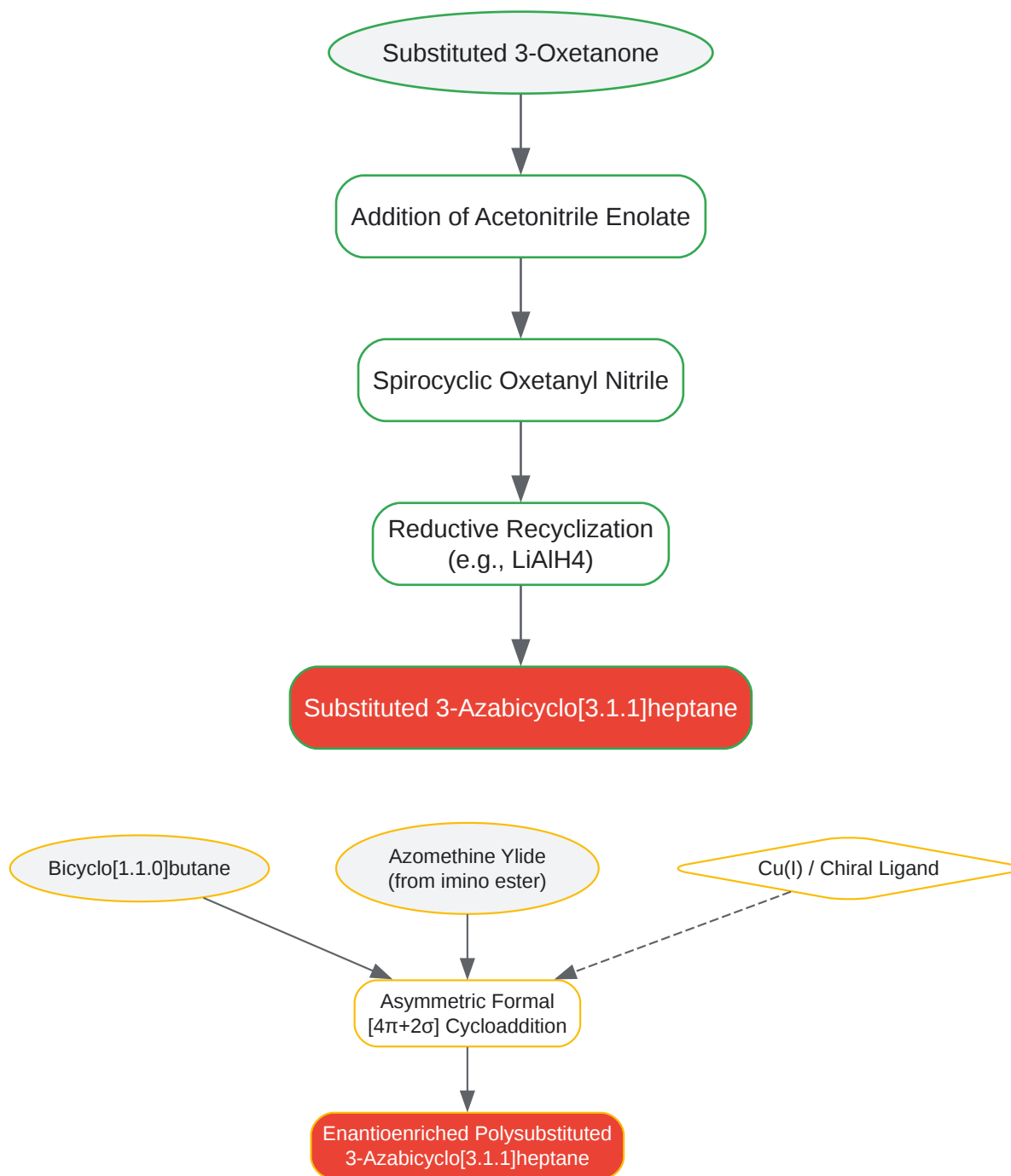
Caption: Overview of key synthetic routes to **3-azabicyclo[3.1.1]heptane** derivatives.

Multigram Synthesis via Intramolecular Imide Formation

This robust and scalable method provides access to key building blocks like 1-amino-**3-azabicyclo[3.1.1]heptane-2,4-dione**, which can be further functionalized.^{[1][6][7]} The synthesis commences with a modified Strecker reaction on a commercially available cyclobutane precursor.^[1]

Synthetic Pathway





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